1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine
Description
1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a methyl group at the 1-position, a 4-phenylphenoxy substituent at the 3-position, and an amine group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their ability to modulate electronic and steric properties through substituent variation .
Properties
IUPAC Name |
1-methyl-3-(4-phenylphenoxy)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-15(17)16(18-19)20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAZKOLLKMGHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 1-phenyl-2-propanone and hydrazine hydrate, which react under acidic or basic conditions to form the pyrazole ring.
Introduction of the Phenylphenoxy Group: The phenylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole intermediate with 4-bromobiphenyl in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or phenyl groups. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyrazole rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine, as anticancer agents. Research indicates that certain pyrazole compounds can induce the generation of reactive oxygen species (ROS), which disrupts redox homeostasis in cancer cells, leading to cell death. For instance, a related pyrazole compound demonstrated significant activity against pancreatic cancer cells by inducing ROS through glutathione depletion .
Antiviral Activity
Pyrazole derivatives have also been investigated for their antiviral properties. A study focused on a series of pyrazolic compounds found that some exhibited non-toxic activity against HIV-1 replication. The structure-activity relationship (SAR) studies revealed that specific modifications to the pyrazole structure enhanced biological activity, suggesting that similar modifications could be applied to 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine for improved antiviral efficacy .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential as a pesticide. It has been shown to effectively combat invertebrate pests, particularly insects and nematodes, which are significant threats to agriculture. The mode of action involves disrupting the nervous system of these pests, making it a valuable agent in integrated pest management strategies .
Seed Treatment
In agricultural contexts, 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine can be incorporated into seed treatments to protect crops from pest infestations during critical growth periods. This application not only enhances crop yield but also reduces the reliance on broad-spectrum pesticides .
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of pyrazole compounds on MIA PaCa-2 pancreatic cancer cells. The selected compound showed a dose-dependent increase in ROS levels, leading to apoptosis in cancer cells. The study concluded that modifications to the pyrazole framework could enhance anticancer activity significantly .
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing pyrazole derivatives were tested against common pests affecting maize crops. Results indicated a marked reduction in pest populations and an increase in crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylphenoxy group can enhance its binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): Compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit increased lipophilicity and metabolic stability, making them favorable for pesticidal applications . The trifluoromethyl group also enhances electrophilic reactivity, aiding in cross-coupling reactions .
- Aromatic Substituents (e.g., 4-phenylphenoxy): Bulky aromatic groups, as in the target compound, may improve binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility.
- Heterocyclic Substituents (e.g., pyridinyl): Pyridinyl groups enhance solubility and enable coordination with metal ions, expanding utility in catalysis or metal-organic frameworks .
Biological Activity
1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a pyrazole ring attached to a phenoxy group. Its molecular formula is , and it exhibits a variety of biochemical interactions due to its unique structure.
1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine primarily interacts with specific biological targets, influencing various cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown inhibitory effects on dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which can be beneficial in diabetes management.
- Antitumor Activity : Studies indicate that this compound may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. In vitro assays demonstrated significant anti-proliferative effects against various tumor cell lines, including A549 and SGC-7901 .
Anticancer Properties
Research has highlighted the potential of 1-Methyl-3-(4-phenylphenoxy)-1H-pyrazol-4-amine as an anticancer agent. Key findings include:
- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells, suggesting its role in inhibiting cell division .
- Cytotoxicity : In vitro studies reported IC50 values indicating effective cytotoxicity against several cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential utility in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the phenoxy group and the pyrazole ring can significantly influence the compound's efficacy and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl group | Enhances binding affinity to target enzymes |
| Alteration of methyl group | Affects solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:
- Case Study 1 : A derivative with a similar structure showed promising results as an anti-HIV agent, inhibiting viral replication without affecting host cell viability .
- Case Study 2 : Another study focused on pyrazole derivatives indicated their effectiveness in targeting kinases associated with neurodegenerative diseases, highlighting their versatility as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
